2-[(3-Methylbenzyl)oxy]benzoic acid 2-[(3-Methylbenzyl)oxy]benzoic acid
Brand Name: Vulcanchem
CAS No.: 744242-83-9
VCID: VC1990712
InChI: InChI=1S/C15H14O3/c1-11-5-4-6-12(9-11)10-18-14-8-3-2-7-13(14)15(16)17/h2-9H,10H2,1H3,(H,16,17)
SMILES: CC1=CC(=CC=C1)COC2=CC=CC=C2C(=O)O
Molecular Formula: C15H14O3
Molecular Weight: 242.27 g/mol

2-[(3-Methylbenzyl)oxy]benzoic acid

CAS No.: 744242-83-9

Cat. No.: VC1990712

Molecular Formula: C15H14O3

Molecular Weight: 242.27 g/mol

* For research use only. Not for human or veterinary use.

2-[(3-Methylbenzyl)oxy]benzoic acid - 744242-83-9

Specification

CAS No. 744242-83-9
Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
IUPAC Name 2-[(3-methylphenyl)methoxy]benzoic acid
Standard InChI InChI=1S/C15H14O3/c1-11-5-4-6-12(9-11)10-18-14-8-3-2-7-13(14)15(16)17/h2-9H,10H2,1H3,(H,16,17)
Standard InChI Key BENLLRCXXCQLTC-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)COC2=CC=CC=C2C(=O)O
Canonical SMILES CC1=CC(=CC=C1)COC2=CC=CC=C2C(=O)O

Introduction

Chemical Structure and Properties

Structural Information

2-[(3-Methylbenzyl)oxy]benzoic acid features a benzoic acid core with a 3-methylbenzyl group attached via an oxygen atom at the ortho position. The structure contains both aromatic rings and a carboxylic acid functional group.

Table 1: Structural Identifiers of 2-[(3-Methylbenzyl)oxy]benzoic acid

ParameterValue
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
IUPAC Name2-[(3-methylphenyl)methoxy]benzoic acid
CAS Number744242-83-9
InChIInChI=1S/C15H14O3/c1-11-5-4-6-12(9-11)10-18-14-8-3-2-7-13(14)15(16)17/h2-9H,10H2,1H3,(H,16,17)
InChIKeyBENLLRCXXCQLTC-UHFFFAOYSA-N
SMILESCC1=CC(=CC=C1)COC2=CC=CC=C2C(=O)O
PropertyDescription
Physical StateSolid
AppearanceNot specified in available literature
SolubilityLikely soluble in organic solvents such as methanol, ethanol, and DMSO based on similar structures
Storage ConditionsRoom temperature, sealed in dry conditions
StabilityStable under normal conditions
Purity (Commercial)Typically 95%

Chemical Reactions

Based on its structural features, 2-[(3-Methylbenzyl)oxy]benzoic acid can participate in several chemical reactions typical of carboxylic acids and benzyl ethers.

Carboxylic Acid Reactions

  • Esterification: The carboxylic acid group can undergo esterification with alcohols to form the corresponding esters.

  • Amidation: Reaction with amines can yield amides.

  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Benzyl Ether Reactions

  • Hydrogenolysis: The benzyl ether linkage can be cleaved under hydrogenation conditions to regenerate salicylic acid and 3-methyltoluene.

  • Nucleophilic Substitution: Under specific conditions, the benzyl ether may undergo nucleophilic substitution reactions.

Applications and Biological Activity

Research Applications

As a functionalized benzoic acid derivative, 2-[(3-Methylbenzyl)oxy]benzoic acid may serve as:

  • Synthetic Intermediate: Useful in the synthesis of more complex molecules with potential biological activity.

  • Structure-Activity Relationship Studies: Valuable in medicinal chemistry research to understand how structural modifications affect biological activity.

ParameterClassification/Details
GHS PictogramGHS07 (Exclamation mark)
Signal WordWarning
Hazard StatementsH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Storage Class11 - Combustible Solids

Comparison with Similar Compounds

Structural Analogues

Several compounds structurally related to 2-[(3-Methylbenzyl)oxy]benzoic acid have been studied for their properties and applications.

Table 4: Comparison with Related Compounds

CompoundStructural DifferenceProperties/Applications
2-[(3-Methylbenzyl)oxy]benzaldehydeContains aldehyde instead of carboxylic acidUsed as a building block in organic synthesis
5-Bromo-2-[(3-methylbenzyl)oxy]benzoic acidContains bromine at 5-positionDifferent reactivity profile and potentially enhanced biological activity
2-((3-(Chloromethyl)benzoyl)oxy)benzoic acidContains chloromethyl group and different linkageDemonstrated anti-inflammatory, analgesic, and antiplatelet activities
3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chlorideContains methoxy group and acid chlorideUsed as an intermediate in synthesis

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